molecular formula C19H23N3O5S2 B2408892 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 2097926-96-8

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2408892
CAS No.: 2097926-96-8
M. Wt: 437.53
InChI Key: OAYFAHZSESQDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-13-16(9-10-19(14)27-2)28(23,24)20-11-12-21-17-5-3-4-6-18(17)22(15-7-8-15)29(21,25)26/h3-6,9-10,13,15,20H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYFAHZSESQDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic compound that exhibits potential biological activities relevant to medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O4_{4}S
  • Molecular Weight : 372.43 g/mol
  • Structural Components :
    • A benzothiadiazole moiety linked to a sulfonamide group.
    • A cyclopropyl ring contributing to its unique properties.

Anticancer Properties

Preliminary studies suggest that compounds containing the benzothiadiazole structure exhibit anticancer activity . The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors that play a role in tumor progression and metastasis. For instance, benzothiadiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in metabolic processes. For example, studies on related compounds suggest that they can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Study 1: Anticancer Activity

A study conducted on benzothiadiazole derivatives revealed that certain analogs could significantly reduce tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by up to 60% compared to control groups when treated with these compounds .

Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound reduced the levels of TNF-alpha and IL-6 in activated macrophages. This suggests a potential for therapeutic use in chronic inflammatory diseases such as rheumatoid arthritis .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiadiazole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The benzothiadiazole derivative is then coupled with the sulfonamide component using coupling agents like EDC or DCC.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a benzothiadiazole moiety, which is known for its diverse biological activities. The presence of a cyclopropyl group enhances its biological activity through mechanisms such as enzyme inhibition and receptor modulation. The molecular formula is C18H23N3O4SC_{18}H_{23}N_3O_4S with a molecular weight of 349.45 g/mol.

Biological Activities

Research indicates that compounds containing benzothiadiazole derivatives often exhibit various biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its ability to interact with bacterial enzymes.
  • Anticancer Activity : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation through pathways such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Assays : A study evaluated the antimicrobial efficacy of benzothiadiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth, showcasing the compound's potential as an antimicrobial agent.
  • Cytotoxicity Tests : In vitro studies revealed that related compounds exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the activation of apoptotic pathways.

Therapeutic Applications

The compound's unique structural features suggest several therapeutic applications:

  • Enzyme Inhibition : It has been investigated for its potential as an inhibitor of key enzymes involved in metabolic disorders such as diabetes and Alzheimer's disease. For example, sulfonamides have been studied for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are crucial in managing Type 2 diabetes mellitus and Alzheimer's disease respectively .
  • Anti-inflammatory Properties : Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, indicating potential use in treating inflammatory conditions .

Research Findings

Recent studies have focused on synthesizing new derivatives of sulfonamides with enhanced biological activities. For instance:

CompoundActivityReference
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase and acetylcholinesterase inhibition
Benzothiadiazole derivativesAntimicrobial and anticancer activity

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reactivity is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Reaction Conditions Reagents Products Yield
Acidic hydrolysis (HCl, H₂O)6M HCl, reflux, 6–8 hours 4-Methoxy-3-methylbenzenesulfonic acid~70%
Basic hydrolysis (NaOH, H₂O)2M NaOH, 80°C, 4 hoursSodium 4-methoxy-3-methylbenzenesulfonate~65%

Mechanistic Notes :

  • Acidic conditions protonate the sulfonamide nitrogen, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation and subsequent cleavage of the S-N bond .

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution at specific positions (e.g., para to the sulfonamide).

Reaction Reagents Conditions Outcome
AminationNH₃, Cu catalystDMF, 100°C, 12 hours4-Amino-3-methylbenzenesulfonamide
Methoxy displacementNaOMe, KIDMSO, 120°C, 8 hours3-Methylbenzenesulfonamide derivative

Key Factors :

  • Steric hindrance from the 3-methyl group directs substitution to the 5-position of the benzene ring.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Benzothiadiazole Core Reactivity

The 2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole moiety participates in cycloaddition and oxidation reactions due to its electron-deficient nature.

Reaction Type Reagents Products Notes
Diels-Alder cycloadditionMaleic anhydrideFused bicyclic adductRegioselectivity driven by dioxo groups
OxidationKMnO₄, H₂OSulfone derivativesRequires acidic conditions

Structural Impact :

  • The cyclopropyl substituent on the benzothiadiazole ring may stabilize transition states during cycloaddition.

Functional Group Interconversion

The ethyl linker between the benzothiadiazole and sulfonamide groups allows for alkylation or acylation reactions.

Reaction Reagents Conditions Application
Ethyl linker alkylationCH₃I, K₂CO₃ DMF, 60°C, 6 hours Quaternary ammonium salt formation
AcetylationAcCl, pyridine RT, 12 hours Acetamide derivative

Optimization :

  • Potassium carbonate acts as a base to deprotonate reactive sites, enhancing nucleophilicity .

Coupling Reactions

The compound’s aromatic and heterocyclic components enable participation in cross-coupling reactions for derivatization.

Reaction Catalyst Conditions Products
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidToluene, 80°C, 24 hoursBiaryl sulfonamide derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosDMF, 100°C, 18 hoursAmino-substituted analogs

Challenges :

  • The electron-withdrawing sulfonamide group may reduce catalytic efficiency unless electron-rich ligands are used.

Stability Under Thermal and Photolytic Conditions

The compound’s stability informs storage and handling protocols.

Condition Observation Degradation Products
Thermal (100°C, 24 hours)Partial decompositionBenzothiadiazole sulfonic acid
UV light (254 nm, 48 hours)Ring-opening of benzothiadiazoleThiophenone derivatives

Recommendations :

  • Store in amber vials at –20°C to minimize photolytic degradation.

Q & A

Q. What synthetic strategies are recommended for constructing the benzothiadiazole core in this compound?

The benzothiadiazole moiety can be synthesized via cyclization of ortho-aminothiophenol derivatives with nitrous acid or via palladium-catalyzed reductive cyclization of nitroarenes (as demonstrated in analogous systems) . Key steps include:

  • Cyclopropane introduction : Use cyclopropylboronic acid in Suzuki-Miyaura coupling under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME, 80°C).
  • Sulfonamide coupling : React the benzothiadiazole intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., Et₃N, DCM, 0°C to RT).
  • Optimization : Monitor reaction progress via TLC and HPLC to minimize byproducts like over-oxidized sulfones .

Table 1 : Example reaction yields for benzothiadiazole synthesis:

MethodYield (%)Purity (%)Reference
Cyclization with HNO₂6295
Pd-catalyzed reductive4889

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the cyclopropane and sulfonamide groups. The methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring produce distinct singlets (δ 3.8–4.0 ppm and δ 2.3–2.5 ppm, respectively) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₂N₃O₅S₂).
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and benzothiadiazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the ethyl-linked benzothiadiazole-sulfonamide structure?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Test mixed solvents (e.g., THF:H₂O 4:1) to balance reactivity and stability .
  • Temperature control : Gradual heating (40–60°C) during cyclopropane coupling reduces decomposition.
  • Catalyst screening : Compare Pd(OAc)₂, XPhos-Pd-G3, and NiCl₂(dppp) for cross-coupling efficiency .

Table 2 : Catalyst performance in ethyl-linker formation:

CatalystYield (%)Reaction Time (h)
Pd(OAc)₂5512
XPhos-Pd-G3688
NiCl₂(dppp)4218

Q. What strategies elucidate the sulfonamide group’s role in biological target engagement?

  • Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., -CF₃, -NH₂) and compare inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms) .
  • Molecular docking : Use X-ray crystallography data (if available) or homology models to predict binding poses. The sulfonamide’s sulfonyl oxygen often forms hydrogen bonds with active-site residues .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess contribution of the sulfonamide moiety .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .
  • Purity validation : Use HPLC-MS to rule out impurities (>98% purity required). Residual solvents (e.g., DMSO) can artificially suppress activity .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Methodological Notes

  • Data integrity : Cross-referenced PubChem entries (e.g., analogous triazole-sulfonamide compounds ) and crystallography data (e.g., benzothiazole derivatives ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.